molecular formula C10H8FNO2 B2383232 5-Fluoro-4-methyl-1h-indole-2-carboxylic acid CAS No. 50536-62-4

5-Fluoro-4-methyl-1h-indole-2-carboxylic acid

Cat. No.: B2383232
CAS No.: 50536-62-4
M. Wt: 193.177
InChI Key: VYRUSCDHMAEATM-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-1H-indole-2-carboxylic acid ( 50536-62-4) is a fluorinated and methylated indole derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. With a molecular formula of C10H8FNO2 and a molecular weight of 193.17 g/mol, this compound provides researchers with a multifunctional scaffold for constructing more complex molecules . This indole-2-carboxylic acid derivative has been identified as a key scaffold in early-stage drug discovery programs targeting neglected tropical diseases. Specifically, substituted indoles of this class have been explored through hit-to-lead optimization campaigns for their activity against Trypanosoma cruzi , the parasite responsible for Chagas disease . Research indicates that small, aliphatic substituents on the indole core, such as the methyl group in the 4-position, are favorable for maintaining anti-parasitic potency . The structure is particularly valued for enabling extensive Structure-Activity Relationship (SAR) studies to optimize properties like aqueous solubility and metabolic stability while balancing potency against cytotoxicity . As a reagent, this product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly for use by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

5-fluoro-4-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRUSCDHMAEATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50536-62-4
Record name 5-fluoro-4-methyl-1H-indole-2-carboxylic acid
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Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-1h-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of 5-Fluoro-4-methyl-1H-indole-2-carboxylic acid can be categorized into several key areas:

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with enhanced properties.

Biology

  • Antiviral Properties : Research indicates that indole derivatives, including this compound, exhibit antiviral activity. For instance, related compounds have shown effectiveness against HIV integrase, a key enzyme in viral replication. Studies report IC50 values as low as 0.13 μM for certain derivatives, highlighting their potential as antiviral agents .
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects against various cancer cell lines. It has demonstrated significant antitumor activity in vitro, with mean growth inhibition values indicating its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Properties : The compound also exhibits antimicrobial effects, making it a candidate for developing new antibiotics. Structural modifications can enhance this activity further.

Medicine

  • Therapeutic Applications : Ongoing research is exploring the therapeutic potential of this compound in treating diseases such as cancer and viral infections. Its ability to interact with multiple biological targets positions it as a promising candidate for drug development .

Case Study 1: Antiviral Activity Against HIV

A study focused on indole derivatives demonstrated that modifications to the structure of this compound could significantly enhance its inhibitory effects on HIV integrase. The introduction of specific functional groups improved binding affinity and selectivity, resulting in compounds with IC50 values below 0.15 μM .

Case Study 2: Anticancer Efficacy

In vitro evaluations conducted by the National Cancer Institute revealed that derivatives of this compound exhibited potent cytotoxicity against a panel of human tumor cell lines. The results indicated an average growth inhibition rate that supports further investigation into its use as an anticancer agent .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences and Properties
Compound Name Substituent Positions Functional Groups Key Properties/Applications References
5-Fluoro-4-methyl-1H-indole-2-carboxylic acid 5-F, 4-CH₃, 2-COOH Carboxylic acid, Fluorine, Methyl Pharmaceutical intermediate
5-Fluoro-3-methyl-1H-indole-2-carboxylic acid 5-F, 3-CH₃, 2-COOH Carboxylic acid, Fluorine, Methyl Drug development (metabolic stability)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-CONH-(4-benzoylphenyl) Amide, Benzoyl Anticancer/anti-inflammatory studies
5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-triazol-1-yl)ethyl)-1H-indole 5-F, 3-triazole-ethyl-4-fluorophenyl Triazole, Fluorine Antioxidant potential
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH Carboxylic acid, Chlorine, Methyl Chemical synthesis intermediate
Key Observations:
  • Fluorine vs.
  • Methyl Group Position : The 4-methyl group in the target compound may induce less steric hindrance than the 3-methyl isomer (CAS 16381-46-7), affecting solubility and reactivity .
  • Carboxamide Derivatives : Amide-linked compounds (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) exhibit enhanced bioavailability compared to carboxylic acids due to reduced ionization at physiological pH .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Molecular Formula $ ^1H $-NMR Shifts (δ ppm) MS (m/z) [M+H]⁺
This compound Not reported C₁₀H₈FNO₂ Expected: ~12.3 (NH), 2.5 (CH₃) 210.06
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 C₂₂H₁₆FN₂O₂ 12.33 (NHCO), 7.75–7.86 (aromatic) 359.11903
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Not reported C₁₀H₈ClNO₂ 2.46 (CH₃), 7.25–7.41 (aromatic) 225.02 (theoretical)
Key Observations:
  • Melting Points : Carboxamide derivatives (e.g., 249–250°C in ) generally exhibit higher melting points than carboxylic acids due to stronger intermolecular hydrogen bonding.
  • Spectroscopic Signatures : The NH proton in carboxamides appears as a broad singlet at δ ~12.3 ppm, while methyl groups resonate at δ 2.4–2.6 ppm .
Key Observations:
  • Reaction Efficiency : Amide coupling (e.g., ) and click chemistry (e.g., ) often yield <40%, reflecting challenges in steric or electronic control.
  • Solvent Effects : Polar aprotic solvents like DMSO and DMF are preferred for indole derivatization due to their ability to stabilize intermediates .

Biological Activity

5-Fluoro-4-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their broad spectrum of biological activities. They have been implicated in various therapeutic applications due to their ability to interact with multiple biological targets, including enzymes and receptors involved in critical biochemical pathways.

Target Interaction : The compound interacts with several biological receptors and enzymes, exhibiting high affinity binding. This interaction can lead to significant alterations in cellular signaling pathways, gene expression, and metabolic processes.

Biochemical Pathways : Indole derivatives influence various metabolic pathways, impacting liver function and immune responses. They are known to activate nuclear receptors that regulate intestinal hormones and modulate the effects of gut microbiota as signaling molecules.

Biological Activities

The biological activities of this compound include:

  • Antiviral Activity : Recent studies have shown that related indole compounds can inhibit the activity of HIV integrase, a crucial enzyme for viral replication. For instance, derivatives have demonstrated IC50 values as low as 0.13 μM against integrase strand transfer, highlighting the potential of indole derivatives as antiviral agents .
  • Antibacterial Properties : Indole derivatives have also been noted for their antibacterial effects. Certain structural modifications can enhance this activity significantly.
  • Cytotoxic Effects : Some studies indicate that indole derivatives exhibit cytotoxicity against various cancer cell lines. For example, methyl indole-2-carboxylic acid has shown promise as a glycine site antagonist in treating human brain injuries .

Case Studies and Research Findings

A detailed examination of specific studies provides insight into the biological activity of this compound:

  • Antiviral Study : A study focused on indole-2-carboxylic acid derivatives demonstrated enhanced activity against HIV integrase by introducing specific substituents at the C3 position of the indole core. This modification led to improved IC50 values compared to the parent compound .
  • Metabolic Stability Assessment : Research evaluating the metabolic stability of various indoles indicated that certain modifications could significantly enhance the pharmacokinetic profile, making them more suitable for therapeutic applications .
  • Biological Evaluation : In a comprehensive evaluation of indole derivatives, compounds were tested across a range of biological assays to assess their toxicity and efficacy against various pathogens. The results indicated a favorable safety profile alongside potent biological activity .

Data Table: Summary of Biological Activities

Activity Type Description IC50 Values References
AntiviralInhibition of HIV integrase0.13 μM (best derivative)
AntibacterialBroad-spectrum antibacterial activityVaries by structure
CytotoxicityEffective against cancer cell linesVaries by cell line

Q & A

Basic: What are the common synthetic routes for preparing 5-Fluoro-4-methyl-1H-indole-2-carboxylic acid?

Answer:
A typical approach involves formylation and condensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can react with thiazolidinone or aminothiazole precursors under reflux in acetic acid with sodium acetate as a catalyst (1.0–1.1 equivalents). Reflux durations of 2.5–5 hours are common, followed by recrystallization from acetic acid to isolate the product . Adjusting molar ratios (e.g., 1.1 equivalents of aldehyde) and solvent systems (e.g., PEG-400/DMF mixtures) may enhance reactivity for fluorinated analogs .

Basic: How to determine the purity and structural integrity of this compound?

Answer:
Use a combination of 1H NMR , 13C NMR , and 19F NMR to confirm substituent positions and fluorine incorporation . TLC (e.g., 70:30 ethyl acetate/hexane) monitors reaction progress, while FAB-HRMS or HPLC (>98% purity) validates molecular weight and purity . For fluorinated indoles, fluorine’s electronegativity may cause downfield shifts in NMR spectra, requiring comparison to known analogs .

Advanced: How to optimize reaction conditions to improve the yield of derivatives?

Answer:
Key parameters include:

  • Catalyst loading : Sodium acetate (1.0–2.0 equivalents) enhances condensation efficiency in acetic acid .
  • Reagent ratios : Using 1.1 equivalents of aldehyde relative to thiazolidinone minimizes unreacted starting material .
  • Temperature control : Reflux at 80–100°C for 3–5 hours balances reaction rate and decomposition .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization improves yields .

Advanced: How to resolve contradictions in reported spectral data for fluorinated indole derivatives?

Answer:
Fluorine’s strong electronegativity can alter NMR chemical shifts unpredictably. For example:

  • 19F NMR helps distinguish between regioisomers (e.g., 4- vs. 5-fluoro substitution) .
  • Compare 1H-13C HMBC correlations to verify indole ring substitution patterns.
  • Cross-reference with structurally similar compounds (e.g., 5-chloro-4-fluoro-1H-indole) to validate spectral assignments .

Basic: What are the recommended storage conditions for this compound?

Answer:
Store at room temperature in airtight containers protected from light and moisture. Avoid exposure to strong acids/bases, as indole-carboxylic acids may decarboxylate under extreme conditions. Solubility data for analogs (e.g., 5-Fluoro-1H-indole-4-carboxylic acid) suggest preparing stock solutions in DMSO or methanol (10 mM) for experimental use .

Advanced: What strategies mitigate side reactions during synthesis?

Answer:

  • Protecting groups : Use tert-butyl or Fmoc groups to shield reactive sites (e.g., NH of indole) during functionalization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing aggregation-related side products .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
  • Byproduct analysis : LC-MS identifies common impurities (e.g., dimerization products), guiding process refinement .

Basic: How to assess the stability of this compound under experimental conditions?

Answer:
Perform accelerated stability studies :

  • Expose the compound to varying pH (3–10), temperatures (4–40°C), and light conditions.
  • Monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours).
  • For fluorinated indoles, fluorine’s inductive effects typically enhance thermal stability compared to non-fluorinated analogs .

Advanced: How to design experiments to study substituent effects on bioactivity?

Answer:

  • SAR studies : Synthesize analogs with modified substituents (e.g., 4-methyl vs. 4-chloro) and compare bioactivity .
  • Computational modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) .
  • Functional group compatibility : Test reactivity of the carboxylic acid moiety in esterification or amidation reactions .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Use P95/P100 respirators in poorly ventilated areas to avoid inhalation of fine particles .
  • Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact.
  • Avoid aqueous disposal; collect waste for incineration by certified facilities .

Advanced: How to troubleshoot low yields in multi-step syntheses?

Answer:

  • Intermediate characterization : Validate each step with NMR and MS to identify bottlenecks .
  • Catalyst screening : Test alternatives to CuI (e.g., Pd catalysts) for cross-coupling steps .
  • Scale-up adjustments : Increase solvent volumes or reduce heating rates to improve heat/mass transfer .

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